molecular formula C18H18N2O5S B5209792 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxybenzyl)benzenesulfonamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxybenzyl)benzenesulfonamide

Numéro de catalogue B5209792
Poids moléculaire: 374.4 g/mol
Clé InChI: PQAXTGIYEFDFAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxybenzyl)benzenesulfonamide, commonly known as DBIBB, is a sulfonamide derivative that has been studied extensively for its potential therapeutic applications. It is a small molecule that has shown promising results in various scientific research studies, particularly in the field of neuroscience.

Mécanisme D'action

DBIBB inhibits the activity of MAO-B by binding to the enzyme's active site. This prevents the breakdown of dopamine, leading to increased levels of the neurotransmitter in the brain. DBIBB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DBIBB has been shown to increase dopamine levels in the brain, which can improve motor function in animal models of Parkinson's disease. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

DBIBB is a small molecule that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, its efficacy and safety in humans have not yet been fully established, and further studies are needed to determine its potential as a therapeutic agent.

Orientations Futures

Further research is needed to determine the optimal dosage and administration of DBIBB for the treatment of Parkinson's disease and other neurological disorders. Additionally, studies are needed to investigate the potential of DBIBB as a neuroprotective agent in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, the development of more potent and selective MAO-B inhibitors based on the structure of DBIBB may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.

Méthodes De Synthèse

DBIBB can be synthesized through a two-step process involving the reaction of 2-methoxybenzylamine with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with pyrrolidine-2,5-dione. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

DBIBB has been studied for its potential use as a neuroprotective agent, particularly in the treatment of Parkinson's disease. It has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. Dopamine is a neurotransmitter that is important for the regulation of movement and mood, and its depletion is a hallmark of Parkinson's disease.

Propriétés

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-25-16-5-3-2-4-13(16)12-19-26(23,24)15-8-6-14(7-9-15)20-17(21)10-11-18(20)22/h2-9,19H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAXTGIYEFDFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.